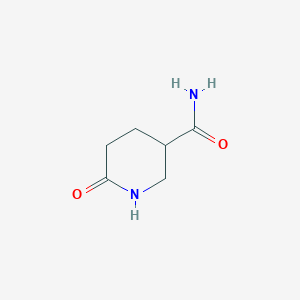

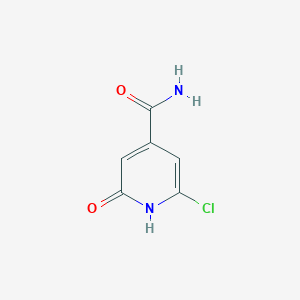

6-Oxopiperidine-3-carboxamide

Vue d'ensemble

Description

6-Oxopiperidine-3-carboxamide is a compound with the molecular formula C6H10N2O2 . It is a member of the piperidine class of compounds, which are six-membered heterocycles containing one nitrogen atom and five carbon atoms .

Molecular Structure Analysis

The molecular structure of 6-Oxopiperidine-3-carboxamide consists of a six-membered piperidine ring with a carbonyl (C=O) group at the 6-position and a carboxamide (CONH2) group at the 3-position . The exact mass of the molecule is 142.074227566 g/mol .

Physical And Chemical Properties Analysis

6-Oxopiperidine-3-carboxamide has a molecular weight of 142.16 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The topological polar surface area is 72.2 Ų .

Applications De Recherche Scientifique

Fungicide Research

“6-Oxopiperidine-3-carboxamide” and its related carboxamides have been studied for their fungicidal properties . The fungicidal activity and spectrum depended on the aromatic ring and N-substituent at the amide moiety . Compounds with hydrophobic branched alkyl groups at the ortho position of the N-phenyl group exhibited high and broad-spectrum fungicidal activity .

Control of Plant Diseases

The compound has been found to be effective in controlling plant diseases . For instance, it was found that compounds with a similar structure to “6-Oxopiperidine-3-carboxamide” exhibited high activity against fungicide-resistant strains of various diseases, such as gray mold, cucumber powdery mildew, and apple scab .

Chemical Synthesis

“6-Oxopiperidine-3-carboxamide” can be used in the synthesis of other chemical compounds . It is available for purchase from chemical suppliers for use in laboratory research .

Biochemical Pathways

While not directly related to “6-Oxopiperidine-3-carboxamide”, carboxamides play a significant role in biochemical pathways . For example, they are involved in the hydrolysis of L-glutamine to L-glutamate, which is then converted to α-ketoglutarate . This pathway is important for various biological processes, including energy production and amino acid metabolism .

Orientations Futures

Piperidine derivatives, including 6-Oxopiperidine-3-carboxamide, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Mécanisme D'action

Target of Action

The primary target of 6-Oxopiperidine-3-carboxamide is the ω-amidase enzyme . This enzyme plays a crucial role in the metabolism of L-glutamine and L-asparagine, which are essential for nitrogen and sulfur metabolism in mammals . Another potential target is the Pim-1 kinase , which is a regulator of cell survival and proliferation .

Mode of Action

6-Oxopiperidine-3-carboxamide interacts with its targets through a process known as the glutaminase II pathway . In this pathway, L-glutamine is first transaminated to α-ketoglutaramate (KGM), which is then hydrolyzed by ω-amidase to α-ketoglutarate and ammonia . This process is irreversible and plays a significant role in shuttling 5-C (α-ketoglutarate) units into the TCA cycle .

Biochemical Pathways

The compound affects the glutaminase II and asparaginase II pathways . These pathways are responsible for the metabolic conversion of L-glutamine to α-ketoglutarate and L-asparagine to oxaloacetate, respectively . The affected pathways have a significant impact on nitrogen and sulfur metabolism in mammals and provide anaplerotic carbon moieties in rapidly dividing cells .

Pharmacokinetics

It is noted that the most active compounds in the same class are orally bioavailable without blood-brain barrier penetration .

Result of Action

It is known that the ω-amidase enzyme, which the compound targets, plays a crucial role in nitrogen and sulfur metabolism in mammals . It is also involved in the regulation of cell survival and proliferation .

Action Environment

It is known that the glutaminase ii pathway, which the compound affects, is present in both cytosolic and mitochondrial compartments and is most prominent in liver and kidney .

Propriétés

IUPAC Name |

6-oxopiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c7-6(10)4-1-2-5(9)8-3-4/h4H,1-3H2,(H2,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLIFTKIEQPNJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

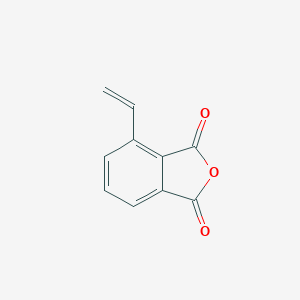

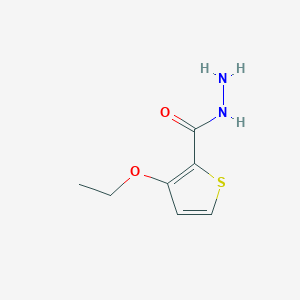

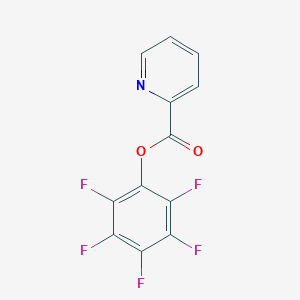

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B71026.png)

![2-methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B71028.png)

![3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol](/img/structure/B71037.png)

![Hepta[5][5]circulene](/img/structure/B71050.png)